6-Methylquinoxaline-2,3-dione
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Overview
Description
6-Methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of quinoxaline, characterized by a fused benzene and pyrazine ring system. This compound is of significant interest due to its diverse pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One of the primary methods to synthesize 6-Methylquinoxaline-2,3-dione involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically requires high temperatures and strong acid catalysts.
Catalytic Methods: Another efficient method involves the use of titanium silicate-1 as a catalyst.
Industrial Production Methods
Industrial production methods often focus on scalability and cost-effectiveness. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Methylquinoxaline-2,3-dione can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various quinoxaline alcohols .
Scientific Research Applications
6-Methylquinoxaline-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a d-amino acid oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but lacking the methyl group at the 6-position.
1,4,6-Trimethylquinoxaline-2,3-dione: Another derivative with additional methyl groups, which can influence its chemical properties and biological activities.
Uniqueness
6-Methylquinoxaline-2,3-dione is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial materials .
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H6N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |
InChI Key |
WPIXQURCYCKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
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